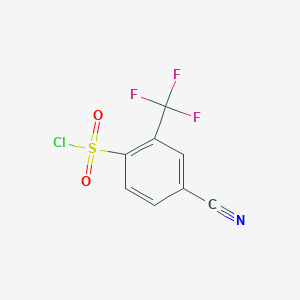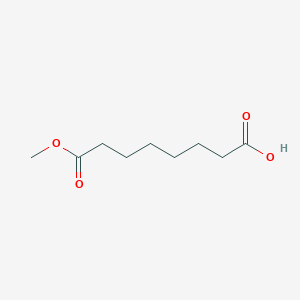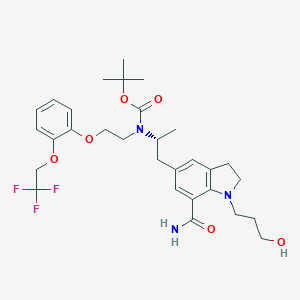![molecular formula C7H5BrN2 B032787 6-ブロモ-1H-ピロロ[3,2-b]ピリジン CAS No. 944937-53-5](/img/structure/B32787.png)
6-ブロモ-1H-ピロロ[3,2-b]ピリジン
概要
説明
Synthesis Analysis
The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine and related compounds involves various chemical strategies. For instance, a systematic approach has been developed for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives, involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions (Jabri et al., 2023). Another method reported is the Fischer indole cyclization in polyphosphoric acid for synthesizing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting a synthetic route to build the 5-bromo-7-azaindole scaffold (Alekseyev et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been explored through single crystal X-ray diffraction, revealing insights into the molecular geometry and intermolecular interactions present in these compounds (Rodi et al., 2013).
Chemical Reactions and Properties
Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to new compounds aimed at agrochemicals and functional materials. This includes the introduction of amino groups and podant-type compounds, demonstrating the versatility of this scaffold in chemical synthesis (Minakata et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally related to 6-Bromo-1H-pyrrolo[3,2-b]pyridine, have been studied. These polymers exhibit strong fluorescence and solubility in common organic solvents, indicating the potential of the core structure for applications in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical reactivity and properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives have been extensively investigated. For example, the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones highlights the potential for creating a diverse array of compounds for further chemical exploration and application (Kalme et al., 2004).
科学的研究の応用
がん研究と治療法
6-ブロモ-1H-ピロロ[3,2-b]ピリジン: は、特に線維芽細胞成長因子受容体(FGFR)阻害剤を開発するための足場として、がん研究において有望であることが示されています . 異常なFGFRシグナル伝達は、様々な癌に関与しており、このピロロピリジン構造から誘導された化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導する可能性について評価されています . この化合物の誘導体は、乳がん、肺がん、その他の悪性腫瘍に対する有効性について研究されています .
キナーゼ阻害
ピロロピリジンコアは、キナーゼ阻害剤の設計における重要な構造です。キナーゼは、成長、移動、分化などの細胞機能を調節するシグナル伝達経路において重要な役割を果たしています。 6-ブロモ-1H-ピロロ[3,2-b]ピリジンに基づいた阻害剤は、キナーゼ機能を阻害する上で有意な活性を示すことが報告されており、これらの酵素が調節不全になっている疾患の治療に不可欠です .
糖尿病管理
研究によると、6-ブロモ-1H-ピロロ[3,2-b]ピリジンの誘導体は、血糖値の管理に役立つ可能性があります。 これは、高血糖症、糖尿病、および関連する心臓血管疾患などの治療に影響を与える可能性があります . この化合物は、血糖値を調節する役割を果たしており、糖尿病管理のための新しい治療戦略につながる可能性があります。
製薬開発
医薬品化学では、6-ブロモ-1H-ピロロ[3,2-b]ピリジンは、様々な生物活性分子の合成のための汎用的な中間体として役立ちます。 その構造は、様々な治療分野で潜在的な応用を持つ新しい薬剤の開発につながる可能性のある改変に適しています .
生物学的研究
この化合物は、細胞プロセスを理解するための生物学的研究で使用されています。 細胞分裂と構造に不可欠な細胞の微小管ネットワークに影響を与える可能性のある分子の合成に使用されています . このアプリケーションは、癌などの急速な細胞増殖を伴う疾患の治療法を開発するために重要です。
産業応用
主に科学研究で使用されていますが、6-ブロモ-1H-ピロロ[3,2-b]ピリジンは、産業現場でも応用されています。 蛍光染料、感光性材料、その他の工業用化学品の製造に使用される窒素含有複素環式化合物の合成に使用できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Bromo-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-b]pyridine affects several key biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of these receptors can disrupt these pathways, potentially leading to a decrease in cell proliferation and migration .
Result of Action
The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-b]pyridine can lead to significant cellular effects. For instance, it has been reported that a similar compound significantly reduced the migration and invasion abilities of 4T1 cells, a cell line often used in breast cancer research .
生化学分析
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFFFCVPCVATIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640145 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944937-53-5 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944937-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)







![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)